Journal Name:Journal of Fusion Energy
Journal ISSN:0164-0313
IF:1.793
Journal Website:http://www.springer.com/physics/particle+and+nuclear+physics/journal/10894
Year of Origin:0
Publisher:Springer New York
Number of Articles Per Year:34
Publishing Cycle:Quarterly
OA or Not:Not
Effect of pH treatment on egg white protein digestion and the peptidomics of their in vitro digests
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.foodres.2023.113327
The pH treatment significantly enhanced the functional properties of egg white protein (EWP), but little is known about the relationship between pH treatment and in vitro digestion of EWP. In this paper, we explored the effect of pH treatment (pH 2, pH 2-7, pH 12 and pH 12-7) on the digestibility of egg white protein and peptide profiling using the digestion kinetics and peptidomics methods, separately. The results implied that all pH treatment reduced the protein digestibility in gastric phase, while alkaline pH (pH 12 and pH 12-7) showed greater digestion level and more gastric peptides, and more importantly, produced a greater amount of potentially bioactive peptides than acid treated samples. Besides, the least number of potentially bioactive peptides was obtained at pH 2, but this could be improved by adjusting pH 2 back to 7. Notably, the unique bioactive peptides induced by pH were mainly relevant to DPP IV inhibitor. These differences of digestibility and peptide profiling might be attributed to the change of protein structure and the formation of molten sphere, altering cleavage sites of digestive enzymes. This work would give an enlightening insight into the digestive and nutritional characteristics of the pH-induced EWP to expand their application in the field of food and healthcare.
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3D printable vegan plant-based meat analogue: Fortification with three different mushrooms, investigation of printability, and characterization
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.foodres.2023.113259
In this study, a meat analogue formulation prepared using different protein sources as a printable ink for 3D printers and fortified with three different mushroom cultivars (reishi, Ganoderma lucidum (GL); saffron milk-cap, Lactarius deliciosus (LD); and oyster, Pleurotus ostreatus (PO)). 3D printing performance of the prepared inks was evaluated by factorial design in terms of nozzle height, printing speed, and flow compensation. New methods of maximum layer height and reprintability of plant-based meat analogues were conducted for the first time. Inks were characterized by analyzing rheological properties, microstructure, color characteristics, texture profile, cooking loss, amino acid content, and sensory evaluation. Results showed that the nozzle height and printing speed were found to be most effective on accuracy of prints and smoothness of layers. All inks (C, GL, LD and PO) represented shear-thinning and gel-like viscoelastic behavior (G′ > G″) with predominant elasticity (tan δ < 1). Therefore they were suited for 3D printing and possessed supporting the following layers for additive manufacturing as well as meeting the criteria for a stable structure. Meat analogue was printed successfully without perceived defects in all formulations, except the GL was looking linty. LD and PO inks brought the advantage of recycling as a result of their re-printability whereas GL could not. Moreover, mushroom fortification reduced hardness, stiffness, springiness, and chewiness properties of the meat analogues whereas it increased the juiciness with reasonable overall acceptance. Mushroom fortification also enhanced the nutritional value and improved release of umami amino acids. The findings of the study demonstrated that mushrooms could be a functional and nutritious candidate for 3D printable plant-based meat analogues.
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Farming system impacts the bioactive compounds, microbial diversity, aroma and color in edible red mini-roses (Rosa chinensis Jacq.)
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.foodres.2023.113233
Mini-roses (Rosa chinensis Jacq.) is largely used in salty dishes and desserts. This study evaluated instrumental color, sugars, organic acids, phenolics, volatiles, and the indigenous microbiota (fungi and bacteria) in edible mini-roses farmed in discarded fruits biocompost and animal manure systems. A descriptive sensory analysis of flowers was also performed. Mini-roses farmed in biocompost had higher luminosity and intensity of instrumental red color, a higher concentration of phenolic compounds, including anthocyanins related to red color, and fructose than mini-roses farmed in animal manure (p < 0.05). Furthermore, mini-roses farmed in biocompost had higher concentrations of various volatiles (p < 0.05), including hexyl acetate and cis-3 -hexenyl butyrate related to the fruity aroma. Bacterial groups related to plant growth-promoting such as Stenotrophomonas and endophilic fungal groups such as Eurotiales sp, Pleosporales sp were found in higher abundance (p < 0.05) in mini-roses farmed in biocompost. Mini-rose farmed in biocompost also received higher score (p < 0.05) for fruity aroma and red color than mini-rose mini-roses farmed in animal manure. Results indicate that farming mini-roses using biocompost from discarded fruits impacts the synthesis of phenolics and volatiles, resulting in a more intense fruity aroma and red color. Findings also suggest that the microbiota of mini-roses farmed in biocompost or animal manure do not represent a major risk for the safety of these products.
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Glycomacropeptide (GMP) rescued the oxidative and inflammatory activity of free L-AAs in human Caco-2 cells: New insights that support GMP as a valid and health-promoting product for the dietary management of phenylketonuria (PKU) patients
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.foodres.2023.113258
Phenylketonuria represents the most prevalent inborn error of amino acid metabolism. In early diagnosed patients adequate and continued dietary treatment results in a good neurologic outcome. However, due to the natural protein and phenylalanine-restricted diet, oxidative stress represents a concern in phenylketonuric patients. Clear evidences suggest that the pathophysiology of PKU is also dependent by mitochondrial impairment and oxidative stress. In this context due to the tight connection between oxidative and inflammatory stress and noncommunicable diseases (NCDs) development, it is reasonable to hypothesize that PKU patients may present a higher risk to develop NCDs during their life. Currently available protein substitutes on the market include free amino acids (L-AAs), prolonged-release protein substitute and formula containing glycomacropeptide (GMP). Our results suggest that free L-AAs significanlty worsens the intestinal hydrogen peroxide (H2O2) and lipopolysaccharides (LPS)-induced oxidative and inflammatory status in Caco-2 cells, which are significantly restored towards physiological condition by GMP alone and when present in a 1:1 mixture with free L-AAs, providing new preclinical piece of information which can shed a shadow on the mechanism of action of these products on PKU patients and their future management.
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High Internal Phase Emulsion stabilized by sodium caseinate:quercetin complex as antioxidant emulsifier
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.foodres.2023.113247
High internal phase emulsion (HIPE) was produced and stabilized using a novel antioxidant emulsifier formed by the complexation between sodium caseinate (SC) and quercetin (Q). Colloidal complexes, produced via an alkaline process, showed great ability to reduce the interfacial tension between oil-water phases, promoting stabilization of the HIPEs even at low concentrations (1.5% w/v in the aqueous fraction). HIPEs at 0.8 volume fraction of dispersed phase presented remarkable viscosity due to the high-packing network of oil droplets surrounded by a thin liquid layer. Moreover, the emulsions showed a gel-like behavior and kinetic stability for 45-days at 25 °C. The approach of SC:Q complexes on HIPEs development is promising to reduce lipid oxidation, translated by the formation of hydroperoxides and malondialdehyde during storage, especially for the complex formed with the highest amount of the phenolic compound. In this study, the development of HIPEs with outstanding kinetic and oxidative stability is reported as a potential alternative for the development of healthier products with reduced saturated and trans-fat content.
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Constituents of the fruits of Rubus chingii Hu and their neuroprotective effects on human neuroblastoma SH-SY5Y cells
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.foodres.2023.113255
Rubi fructus (Rubus chingii Hu) is a fruit of Rubus genus and is used in medicine and food applications. In this study, eight new phenylpropanoids (1–8) and seven known compounds (9–15) were isolated from the dried fruits of Rubus chingii Hu, and their structures were characterized through high-resolution electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy. Electronic circular dichroism (ECD) experiments were performed, and the results were compared with ECD spectra. Compound 3 was characterized through extensive single crystal X-ray diffraction. Evaluation of the neuroprotective pharmacological activities revealed that compounds 6, 7, 9, and 14 exerted protective effects against H2O2-induced neurotoxicity by reducing the reactive oxygen species levels at concentrations of 50 and 100 μM. Moreover, the three compounds 6, 9, and 14 significantly inhibited the expression of the Casp3 gene at a concentration of 50 μM. Compounds 7 and 9 effectively repressed the expression of the MYC gene. Compounds 6 and 9 obviously upregulated the ratio of Bcl2/Bax in SH-SY5Y cells and inhibited cell apoptosis. The study results can be used as a reference for the development of R. chingii products to realize their neuroprotective functions in the future.
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Hydrogel properties of non-conventional starches from guabiju, pinhão, and uvaia seeds
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.foodres.2023.113243
The physicochemical properties of starch vary depending on the botanical sources, thereby influencing the gelatinisation/retrogradation properties and subsequently affecting the hydrogels characteristics. This study aimed to assess the influence of botanical sources influence on starch and hydrogel properties using non-conventional starch derived from guabiju, pinhão, and uvaia seeds. Hydrogels were prepared by starch gelatinisation followed by 6 h ageing period at room temperature (20 ± 2 °C) and subjected to five freeze–thaw cycles. Pinhão starch exhibited a higher viscosity peak and breakdown, along with a lower final viscosity and setback, compared to guabiju and uvaia starches. The significantly different pasting properties influenced the porous microstructure, water absorption (p-value: 0.01), and resistance of the hydrogels (p-value: 0.01). The guabiju starch hydrogels showed a uniform pore structure without cavities, whereas pinhão and uvaia starch hydrogels exhibited agglomerated and spongy pore structures. Furthermore, the guabiju starch hydrogel demonstrated the lowest water absorption (4.56 g/g) and the highest compression resistance (1448.50 g) among all the studied starch hydrogels. In contrast, the pinhão starch hydrogel showed the highest water absorption (7.43 g/; p-value: 0.01) among all studied starch hydrogels. The hardness of uvaia starch hydrogel did not differ significantly from the guabiju and pinhão starch hydrogel. The different non-conventional starches reveal important variations in the hydrogels characteristics. This provides insights into how amylose and amylopectin interact and present alternatives for using these unique starch-based hydrogels in diverse applications.
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Plant-Based Protein-Phenolic Interactions: Effect on different matrices and in vitro gastrointestinal digestion
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.foodres.2023.113269
This review summarizes the literature on the interaction between plant-based proteins and phenolics. The structure of the phenolic compound, the plant source of proteins, matrix properties (pH, temperature), and interaction mechanism (covalent and non-covalent) change the secondary structure, ζ-potential, surface hydrophobicity, and thermal stability of proteins as well as their functional properties including solubility, foaming, and emulsifying properties. Studies indicated that the foaming and emulsifying properties may be affected both positively and negatively according to the type and concentration of the phenolic compound. Protein digestibility, on the other hand, differs depending on (1) the phenolic concentration, (2) whether the food matrix is ​​solid or liquid, and (3) the state of the food-whether it is heat-treated or prepared as a mixture without heat treatment in the presence of phenolics. This review is a comprehensive literature review of the effect of protein-phenolic interaction on the structure and properties of proteins, including functional properties and digestibility both in model systems and real food matrix.
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Sensory-directed isolation and identification of an intense salicin-like bitter compound in infected teas with bird’s eye spot disease
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.foodres.2023.113272
Teas infected with bird’s eye spot disease generally exhibited a lingering and long-lasting, salicin-like bitter taste, which was unpalatable to consumers. Sensory-directed isolation processes have been performed in this study to investigate the salicin-like bitter compounds in infected teas. Results showed that infected teas were extracted using a 70% methanol aqueous solution to produce methanol extract, which was then further separated by sequential solvent extraction (SSE) to obtain dichloromethane extract, which contained the salicin-like bitter compounds. The dichloromethane extract was then isolated by flash chromatography to produce two salicin-like bitter fractions, eluted using 60% and 65% methanol aqueous solution. Finally, these two salicin-like bitter fractions were analyzed by RP-HPLC using 60-68% and 70-75% methanol aqueous solution, respectively, affording the location of the salicin-like bitter compounds in RP-HPLC chromatograms. Moreover, a new ursane-type triterpenoid, camellisin A methyl ester, was identified from infected teas. This study has provided preliminary isolation methods of salicin-like bitter compounds from the infected teas, which were essential to designing targeted debittering strategies for infected teas and improving the quality of the finished tea and the effective utilization of fresh tea leaves.
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Curcumin-mediated photodynamic treatment extends the shelf life of salmon (Salmo salar) sashimi during chilled storage: Comparisons of preservation effects with five natural preservatives
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.foodres.2023.113325
The impact of curcumin-mediated photodynamic treatment (PDT) on the microbiological, physicochemical and sensory qualities of salmon sashimi has not been explored. Herein, this study aimed to evaluate the effects of PDT on the shelf-life quality of ready-to-eat salmon fillets during chilled storage (4 °C) in comparison with five widely investigated natural extracts, including cinnamic aldehyde, rosmarinic acid, chlorogenic acid, dihydromyricetin and nisin. From a microbial perspective, PDT exhibited outstanding bacterial inhibition, the results of total viable counts, total coliform bacteria, psychrotrophic bacteria, Pseudomonas spp., Enterobacteriaceae family, and H2S-producing bacteria were notably inactivated (p < 0.05) to meet the acceptable limits by PDT in comparison with those of the control group and natural origin groups, which could extend the shelf-life of salmon fillets from less than 6 days to 10 days. In the alteration of physicochemical indicators, PDT and natural extracts were able to maintain the pH value and retard lipid oxidation in salmon fillets, while apparently slowing the accumulation (p < 0.05) of total volatile basic nitrogen and biogenic amines, especially the allergen histamine, which contrary to with the variation trend of spoilage microbiota. In parallel, PDT worked effectively (p < 0.05) on the breakdown of adenosine triphosphate and adenosine diphosphate to maintain salmon fillet freshness. Additionally, the physical indicators of texture profile and color did not have obvious changes (p < 0.05) after treated by PDT during the shelf life. Besides, the sensory scores of salmon samples were also significantly improved. In general, PDT not only has a positive effect on organoleptic indicators but is also a potential antimicrobial strategy for improving the quality of salmon sashimi.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 NUCLEAR SCIENCE & TECHNOLOGY 核科学技术4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.30 23 Science Citation Index Expanded Not
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